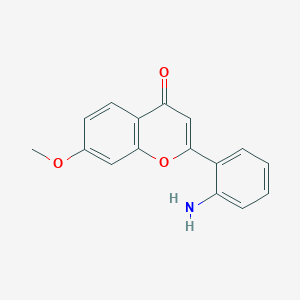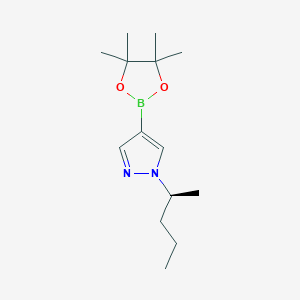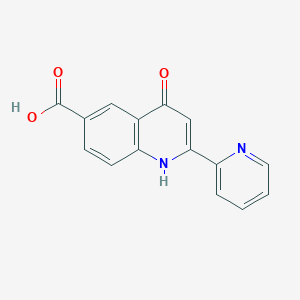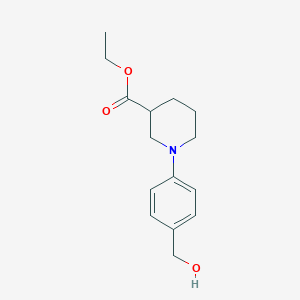
Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, antimicrobial, and anticancer properties . The specific structure of Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, includes a benzene ring fused with a six-membered lactone, with additional functional groups that enhance its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, typically involves the condensation of salicylaldehyde derivatives with phenylacetic acid derivatives under basic conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the coumarin ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring to a dihydrocoumarin structure.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydrocoumarins, each with distinct biological activities .
Applications De Recherche Scientifique
Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anticoagulant properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the development of dyes, fragrances, and optical brighteners.
Mécanisme D'action
The mechanism of action of Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes, such as cytochrome P450, which plays a role in drug metabolism. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Umbelliferone: Another coumarin derivative with anti-inflammatory and antioxidant properties.
Scopoletin: Known for its antimicrobial and anti-inflammatory activities.
Uniqueness
Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
73791-11-4 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3-(2,5-dimethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-10-7-8-11(2)13(9-10)15-16(18)12-5-3-4-6-14(12)20-17(15)19/h3-9,18H,1-2H3 |
Clé InChI |
JZDAKHDSPOMTAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=C(C3=CC=CC=C3OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)





![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)


![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)


